molecular formula C9H10ClN B15147434 2-(3-Chlorophenyl)azetidine CAS No. 1270440-38-4

2-(3-Chlorophenyl)azetidine

Cat. No.: B15147434
CAS No.: 1270440-38-4
M. Wt: 167.63 g/mol
InChI Key: UZXPZLUVQZPMRK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a chlorine atom attached to the phenyl ring. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their stability and reactivity, which can be triggered under appropriate conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale cycloaddition reactions and ring-opening polymerizations. These methods are designed to produce azetidines with high yield and purity, suitable for various applications in pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s reactivity is driven by its ring strain, which allows it to participate in various chemical reactions. In medicinal chemistry, it can act as a scaffold for drug molecules, interacting with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Chlorophenyl)azetidine include other azetidines and aziridines. These compounds share the four-membered ring structure but differ in their substituents and reactivity .

Uniqueness

This compound is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

1270440-38-4

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

2-(3-chlorophenyl)azetidine

InChI

InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2

InChI Key

UZXPZLUVQZPMRK-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=CC=C2)Cl

Origin of Product

United States

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